molecular formula C19H24N4O4S B1675842 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 312271-03-7

5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B1675842
CAS No.: 312271-03-7
M. Wt: 404.5 g/mol
InChI Key: BWEKPQUKWLNUKX-UHFFFAOYSA-N
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Scientific Research Applications

M2I-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it is used to study the mitotic spindle assembly checkpoint and its role in cell division. By inhibiting the interaction between Mad2 and Cdc20, M2I-1 can induce mitotic arrest and apoptosis in cancer cells, making it a valuable tool for developing new cancer therapies .

In addition to its applications in cancer research, M2I-1 is also used in studies of protein-protein interactions and cell cycle regulation. Its ability to selectively disrupt specific protein interactions makes it a useful compound for investigating the molecular mechanisms underlying various cellular processes .

Mechanism of Action

M2I-1 exerts its effects by binding to the hydrophobic core of Mad2, a key protein involved in the mitotic spindle assembly checkpoint. This binding disrupts the interaction between Mad2 and Cdc20, preventing the formation of the mitotic checkpoint complex. As a result, cells are unable to properly regulate chromosome segregation during mitosis, leading to mitotic arrest and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of M2I-1 involves the condensation of 4-(Diisobutylamino)-3-nitrobenzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for M2I-1 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: M2I-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and thioxo groups. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving M2I-1 include bases like sodium hydroxide and acids like hydrochloric acid. Solvents such as dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate the reaction .

Major Products: The major products formed from reactions involving M2I-1 depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, which may have different biological activities .

Comparison with Similar Compounds

M2I-1 is unique among small molecule inhibitors due to its specific targeting of the Mad2-Cdc20 interaction. Other compounds that target the mitotic spindle assembly checkpoint include inhibitors of Aurora kinases and Polo-like kinases, which also play roles in cell division. these compounds typically have broader targets and may affect multiple pathways, whereas M2I-1 is highly selective for the Mad2-Cdc20 interaction .

List of Similar Compounds:
  • Aurora kinase inhibitors
  • Polo-like kinase inhibitors
  • Spindle assembly checkpoint inhibitors

M2I-1’s specificity and selectivity make it a valuable tool for studying the mitotic spindle assembly checkpoint and developing targeted cancer therapies.

Properties

IUPAC Name

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEKPQUKWLNUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387207
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-97-4
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
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5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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